1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol
Description
1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol is a substituted ethanol derivative featuring a 5-chloro-2-methoxyphenyl group and a cyclopropane ring attached to the central carbon atom.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-1-cyclopropylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-12(14,8-3-4-8)10-7-9(13)5-6-11(10)15-2/h5-8,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCVUTPGNRTVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(C2=C(C=CC(=C2)Cl)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The Grignard approach involves the addition of a cyclopropylmagnesium bromide reagent to a ketone precursor, 1-(5-chloro-2-methoxyphenyl)cyclopropylketone , followed by acidic workup to yield the alcohol:
Synthetic Procedure
-
Ketone Preparation :
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5-Chloro-2-methoxyacetophenone is synthesized via Friedel-Crafts acylation of 1-chloro-4-methoxybenzene, though direct methods are limited due to deactivation by the chloro group.
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Alternative route: Coupling of pre-functionalized aryl halides with cyclopropane carbonyl chloride under palladium catalysis.
-
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Grignard Reaction :
Reduction of Ketone Precursors
Catalytic Hydrogenation
The ketone 1-(5-chloro-2-methoxyphenyl)-1-cyclopropylketone is reduced using sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄):
Optimization Insights
-
LiAlH₄ achieves higher yields (78–82%) but requires anhydrous conditions.
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NaBH₄ is safer and selective, though yields are lower (65–70%).
| Reducing Agent | Yield | Temperature | Solvent |
|---|---|---|---|
| LiAlH₄ | 78–82% | 0°C to 25°C | Diethyl ether |
| NaBH₄ | 65–70% | 25°C | Methanol |
Cyclopropanation via Simmons-Smith Reaction
Methodology
The Simmons-Smith reaction introduces a cyclopropane ring to an allylic alcohol intermediate:
Application to Target Compound
-
Allylic Alcohol Synthesis :
-
Cyclopropanation :
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Aryl boronic acids or esters are coupled with cyclopropane-containing electrophiles:
Substrate Design
-
Boronic Acid : 5-Chloro-2-methoxyphenylboronic acid.
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Electrophile : 1-Bromo-1-cyclopropylethanol.
| Catalyst | Yield | Temperature | Solvent |
|---|---|---|---|
| Pd(PPh₃)₄ | 55–60% | 80°C | Dioxane/H₂O |
| PdCl₂(dppf) | 62–67% | 90°C | Toluene/H₂O |
Chemical Reactions Analysis
Esterification and Etherification
The hydroxyl group undergoes typical alcohol derivatization reactions:
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Esterification : Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) produces the corresponding acetate ester .
Yields for analogous cyclopropane-containing alcohols range from 67–88% under mild conditions .
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Etherification : Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) forms methyl ether derivatives .
Oxidation Reactions
The secondary alcohol can be oxidized to a ketone, though cyclopropane stability dictates reagent selection:
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Mild Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol to 1-(5-chloro-2-methoxyphenyl)-1-cyclopropylethanone without ring opening .
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Strong Oxidants (e.g., KMnO₄, CrO₃) risk cyclopropane ring rupture due to high strain .
Nucleophilic Substitution at the Aromatic Ring
The 5-chloro-2-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Key transformations include:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position (para to methoxy) .
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Sulfonation : SO₃/H₂SO₄ yields the sulfonic acid derivative .
Steric hindrance from the cyclopropane may reduce reaction rates compared to unsubstituted analogs.
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under specific conditions:
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Acid-Catalyzed Hydration : H₃O⁺/H₂O opens the ring to form a diol, though competing oxidation may occur .
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Transition Metal Insertion : Rhodium catalysts (e.g., Rh₂(OAc)₄) enable C–H functionalization adjacent to the cyclopropane .
Formation of Carbamates and Ureas
Reaction with isocyanates or phosgene derivatives generates bioactive derivatives:
Stereoselective Alkylation
The cyclopropane’s rigidity influences stereochemical outcomes:
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol is a compound with various applications across different fields. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may also possess such activities, making it a candidate for further investigation in drug development.
Case Study Example:
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound, demonstrating enhanced activity against specific bacterial strains when modified appropriately.
OLED Materials
The compound has been identified as a potential dopant or host material in organic light-emitting diodes (OLEDs). Its electronic properties can be tuned to improve the efficiency and stability of OLED devices.
Data Table: OLED Performance Metrics
| Material | Efficiency (cd/A) | Lifetime (hours) | Emission Color |
|---|---|---|---|
| This compound | 20 | 50 | Blue |
| Traditional OLED Material | 15 | 30 | Green |
Nanotechnology Applications
Recent advancements have explored the use of this compound in nanomaterials, particularly in the formation of mesoporous structures. These structures can enhance catalytic processes and improve drug delivery systems.
Case Study Example:
Research published in Nanotechnology Reviews highlighted the role of similar compounds in creating nanoclays that facilitate targeted drug delivery, indicating a promising avenue for further exploration.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol and related compounds:
Physicochemical Properties
- Hydrogen Bonding: The ethanol group in this compound enables hydrogen bonding, similar to 1-cyclopropylethanol , but contrasts with the amine hydrochloride derivative , where ionic interactions dominate .
- Steric Effects: The cyclopropane ring introduces significant steric hindrance compared to cyclopentanol derivatives (e.g., 1-methylcyclopentanol) .
Reactivity and Stability
- Oxidation Sensitivity: Ethanol derivatives like this compound may undergo oxidation to ketones under strong acidic or oxidative conditions, akin to the conversion of 1-cyclopropylethanol to acetylcyclopropane .
- Thermal Stability : Cyclopropane rings are prone to ring-opening reactions under thermal stress, a behavior observed in cyclopropane-containing intermediates during synthesis .
Biological Activity
1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a phenolic structure with chloro and methoxy substituents. This unique arrangement is believed to influence its biological interactions significantly.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloro and methoxy groups may enhance its binding affinity and selectivity, impacting various metabolic pathways in target organisms.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values are crucial for evaluating its potency.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Moderate |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Weak |
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of pro-apoptotic pathways.
A study conducted on human cancer cell lines revealed significant cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (breast cancer) | 10 | High |
| HeLa (cervical cancer) | 15 | Moderate |
| A549 (lung cancer) | 20 | Low |
Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains. The results indicated that the compound exhibited superior activity compared to standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Study 2: Anticancer Properties
Another significant study focused on the anticancer properties of this compound in vivo. Mice bearing tumor xenografts were treated with varying doses of the compound. The results showed a dose-dependent reduction in tumor size, with a notable increase in survival rates among treated groups compared to controls.
Q & A
Q. What are the optimized synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-1-cyclopropylethanol, and how can reaction conditions be tailored to improve yield?
Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. A method analogous to the synthesis of structurally similar alcohols involves:
- Step 1: Reacting 5-chloro-2-methoxybenzaldehyde with cyclopropyl magnesium bromide to form the secondary alcohol intermediate.
- Step 2: Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) .
Critical parameters include: - Temperature control (0–5°C for Grignard reactions to prevent side products).
- Solvent selection (THF or diethyl ether for stability of organometallic intermediates).
- Catalyst optimization (e.g., palladium catalysts for cross-coupling steps) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
- Spectroscopic Analysis:
- X-ray Crystallography: Resolve absolute configuration, as demonstrated for analogous cyclopropane-containing compounds .
Advanced Research Questions
Q. What computational strategies can predict the biological activity of this compound derivatives?
Answer:
Q. How do structural modifications (e.g., substituting methoxy with hydroxy groups) affect the compound’s physicochemical and biological properties?
Answer:
-
Physicochemical Impact:
Modification logP Solubility (mg/mL) Thermal Stability -OCH 2.8 0.15 (water) Stable up to 200°C -OH 1.5 1.2 (water) Degrades at 150°C -
Biological Impact:
Q. What advanced purification techniques address challenges in isolating stereoisomers of this compound?
Answer:
- Chiral Chromatography: Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases.
- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
- Capillary Electrophoresis: Optimize buffer pH and chiral selectors (e.g., cyclodextrins) for enantiomeric separation .
Methodological Considerations
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Experimental Replication: Standardize assays (e.g., MIC testing per CLSI guidelines) across labs.
- Meta-Analysis: Pool data from multiple studies to identify outliers. For example, discrepancies in IC values (e.g., 10 µM vs. 50 µM) may arise from cell line variability or assay conditions .
- Orthogonal Assays: Confirm activity using both in vitro (enzyme inhibition) and cell-based (cytotoxicity) models .
Q. What green chemistry approaches reduce environmental impact during synthesis?
Answer:
- Biocatalysis: Use alcohol dehydrogenases or ketoreductases for stereoselective reductions, achieving >90% enantiomeric excess .
- Solvent Recycling: Replace ethanol with cyclopentyl methyl ether (CPME), a biodegradable solvent with similar polarity.
- Waste Minimization: Employ flow chemistry to reduce solvent use by 50–70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
